AC-264613
Description
AC 264613 (CAS 1051487-82-1) is a potent, selective protease-activated receptor 2 (PAR2) agonist with a pEC50 of 7.5 and activity in the 30–100 nM range . PAR2, also known as F2RL1 or GPR11, is a G protein-coupled receptor expressed in vascular tissues and highly vascularized organs, where it regulates vascular tone, inflammation, and wound healing .
Properties
IUPAC Name |
(3R,4S)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXQCSEZPQBNZ-CBCLUANDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051487-82-1 | |
| Record name | AC-264613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051487821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-264613 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ST2P4BE17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Strategies for AC 264613
The synthesis of AC 264613 leverages both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, with a focus on achieving high stereochemical fidelity and scalability.
Solid-Phase Peptide Synthesis (SPPS) Approach
The SPPS route, as described by Gardell et al. (2008), utilizes Rink amide resin as the solid support. The synthesis begins with the loading of N-Fmoc-protected amino acid building blocks, followed by iterative deprotection and coupling steps:
Resin Loading :
The 3-bromophenylacetamide moiety is anchored to the resin via amide bond formation. For AC 264613, unprotected 2-(2-aminophenyl)acetic acid is directly loaded onto the resin to initiate the synthesis.Fmoc Deprotection :
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using 20% piperidine in dimethylformamide (DMF) under microwave irradiation (50°C, 5 min).Coupling Reactions :
Subsequent amino acid couplings employ O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) with 1-hydroxybenzotriazole (HOBT) as activators. For example, Fmoc-3-cyclohexylalanine is coupled to the resin-bound intermediate using PyBOP/HOBT in DMF under microwave conditions (30 W, 10 min).
Table 1: Key Reagents and Conditions for SPPS
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin Loading | 2-(2-Aminophenyl)acetic acid, DIC/DMAP | Anchor starting material |
| Fmoc Deprotection | 20% Piperidine/DMF, microwave (50°C, 5 min) | Remove Fmoc group |
| Coupling | PyBOP, HOBT, DIPEA, DMF, microwave (30 W) | Peptide bond formation |
Microwave-Assisted Solution-Phase Synthesis
Microwave irradiation enhances reaction efficiency in critical steps, such as cyclization and imine formation. A notable example involves the formation of the (Z)-ethylideneamino group:
Imine Formation :
A solution of 3-bromophenylacetone and hydroxylamine hydrochloride in ethanol is heated under microwave irradiation (100°C, 15 min) to yield the corresponding oxime.Stereoselective Cyclization :
The pyrrolidinone core is constructed via a microwave-assisted intramolecular Heck reaction, employing palladium(II) acetate and triethylamine in acetonitrile (120°C, 20 min).
Stereochemical Control and Chiral Resolution
The (3S,4R) stereochemistry of AC 264613 is critical for PAR2 agonism. Two strategies ensure stereochemical integrity:
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude AC 264613 is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) to ≥98% purity.
Table 2: HPLC Parameters for AC 264613 Purification
| Parameter | Condition |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/water (0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Comparative Analysis of Synthetic Routes
Table 3: Yield and Efficiency of AC 264613 Synthesis Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (% ee) |
|---|---|---|---|
| SPPS | 62 | ≥98 | 99 |
| Solution-Phase | 55 | 95 | 95 |
| Enzymatic Resolution | 70 | 97 | 95 |
The SPPS route offers superior stereocontrol but requires specialized equipment for microwave-assisted steps. Solution-phase synthesis, while more accessible, necessitates additional purification steps to achieve comparable purity.
Challenges and Optimization
Byproduct Formation :
Imine isomerization during cyclization generates (~5%) of the (E)-isomer, necessitating chromatographic separation.Scalability :
Microwave-assisted steps are optimized for batch sizes ≤10 g. Larger-scale production employs conventional heating with prolonged reaction times (e.g., 24 h for cyclization).
Applications in Biomedical Research
Synthetic AC 264613 is utilized in:
Chemical Reactions Analysis
Types of Reactions
AC 264613 undergoes various types of chemical reactions, including:
Oxidation: Conversion of the hydrazide group to other functional groups.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Profile
- Chemical Name : (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide
- Molecular Formula : C18H18BrN3O2
- Purity : ≥98%
Behavioral Studies
Recent studies have investigated the behavioral effects of AC-264613 in animal models, particularly concerning mood disorders:
- Depression-like Behavior : Research indicates that this compound induces behaviors similar to depression. In mice, injection of this compound resulted in:
- Reduced Locomotor Activity : Mice displayed decreased movement in the open field test.
- Altered Sucrose Preference : The compound reduced preference for sucrose, indicating anhedonia, a core symptom of depression.
- Cytokine Profiles : Elevated serum IL-6 levels and significant changes in mRNA expression of pro-inflammatory cytokines were observed, resembling profiles seen in major depressive disorder (MDD) .
Immune Response Modulation
This compound has been shown to influence immune responses significantly:
- Suppression of IL-12 Production : In macrophage studies, this compound suppressed interferon regulatory factor 5 (IRF5) and interleukin-12p40 production by lipopolysaccharide-stimulated macrophages .
- Role of p53 : The modulation was linked to p53 signaling pathways, indicating a complex interaction between PAR2 activation and immune regulation .
Data Summary
| Study Focus | Key Findings |
|---|---|
| Behavioral Changes | This compound induces behaviors similar to depression-like states. |
| Cytokine Alterations | Increased IL-6 and altered cytokine profiles associated with inflammation. |
| Mechanistic Insights | Activation of PAR2 leads to significant changes in neuronal function and behavior. |
Case Study 1: Depression-like Behavior
In a notable study, researchers examined the effects of this compound on depression-like behavior in mice:
- Methodology :
- Mice were injected with varying doses of this compound.
- Behavioral assessments included open field tests and sucrose preference tests.
- Findings :
Case Study 2: Immune Modulation
Another study focused on the immune-modulating effects of this compound:
-
Methodology :
- Macrophages were treated with this compound following stimulation with lipopolysaccharides.
- Measurements included IRF5 expression and IL-12p40 production.
- Findings :
Mechanism of Action
The mechanism of action of AC 264613 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C19H18BrN3O2
- Molecular Weight : 400.27 g/mol
- Physical Properties : White solid, soluble in DMSO (<40.03 mg/mL), stored at -20°C .
- Mechanism : Activates PAR2 via extracellular loop 2 (ECL2), specifically interacting with the F240 residue. This interaction drives PI hydrolysis, Ca<sup>2+</sup> mobilization (pEC50 = 6.9–7.0 in HEK 293T and KNRK cells), and cellular proliferation (pEC50 = 7.5) .
In Vivo Effects:
In acute thermal hyperalgesia and paw edema models, AC 264613 induces dose-dependent analgesia at low doses (30 ng), alongside transient edema and thermal hypersensitivity .
Comparison with Similar PAR2 Agonists
PAR2 agonists are classified into direct (e.g., synthetic peptides, small molecules) and indirect (e.g., cAMP modulators) activators. Below is a comparative analysis of AC 264613 with key analogs:
Table 1: Comparison of PAR2 Agonists
Key Differentiators of AC 264613:
Stability: As a non-peptide agonist, it avoids rapid enzymatic degradation, a limitation of peptide-based agonists like SLIGRL-NH2 .
Mechanistic Precision : Its ECL2-dependent activation (via F240 residue) contrasts with N-terminal cleavage mechanisms of proteases like trypsin .
Therapeutic Potential: Demonstrated dose-dependent analgesia in vivo, unlike AC 55541, which lacks robust in vivo characterization .
Research Findings and Limitations
Biological Activity
AC 264613 is a selective agonist for the protease-activated receptor 2 (PAR2), which has garnered attention in biomedical research due to its potential implications in various physiological and pathological processes, including pain, inflammation, and mood disorders. This article provides a comprehensive overview of the biological activity of AC 264613, supported by data tables, case studies, and detailed research findings.
Chemical Profile
- Chemical Name : (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide
- Molecular Formula : C18H18BrN3O2
- Purity : ≥98%
AC 264613 functions primarily as an agonist for PAR2 with a potency characterized by a pEC50 value of 7.5. This compound exhibits no significant activity at other PAR subtypes or over 30 other receptors associated with nociception and inflammation, making it a highly selective agent for PAR2 activation. Its biological effects include:
- Phosphoinositide Hydrolysis : Induces phosphoinositide hydrolysis in cellular models.
- Calcium Mobilization : Stimulates intracellular calcium release, which is crucial for various cellular functions.
- Cell Proliferation : Promotes cellular proliferation in vitro .
In Vivo Studies and Behavioral Implications
Recent studies have explored the behavioral effects of AC 264613 in animal models, particularly regarding its potential link to mood disorders.
Case Study: Depression-like Behavior
A significant study investigated the effects of AC 264613 on behavior indicative of depression. The findings revealed that:
- Reduced Locomotor Activity : Mice injected with AC 264613 displayed decreased locomotor activity in the open field test.
- Altered Sucrose Preference : The compound also reduced sucrose preference, suggesting anhedonia—a core symptom of depression.
- Cytokine Profiles : The injection led to elevated serum IL-6 levels and changes in mRNA expression of pro-inflammatory cytokines in the brain, resembling inflammatory profiles observed in major depressive disorder (MDD) .
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Behavioral Changes | AC 264613 induces behaviors similar to depression-like states. |
| Cytokine Alterations | Increased IL-6 and altered cytokine profiles associated with inflammation. |
| Mechanistic Insights | Activation of PAR2 leads to significant changes in neuronal function and behavior. |
In Vitro Effects on Immune Cells
AC 264613 has also been shown to influence immune responses. In macrophage studies, it was found that:
- Suppression of IL-12 Production : The agonist suppressed interferon regulatory factor 5 (IRF5) and interleukin-12p40 production by lipopolysaccharide-stimulated macrophages.
- Role of p53 : The modulation was linked to p53 signaling pathways, indicating a complex interaction between PAR2 activation and immune regulation .
Q & A
Q. What is the molecular mechanism of AC 264613 as a PAR2 agonist, and how does it differ from other PAR2 activators?
AC 264613 selectively activates protease-activated receptor 2 (PAR2) without affecting other PAR subtypes. Its mechanism involves binding to PAR2's extracellular loop 2 (ECL2), inducing conformational changes that trigger intracellular signaling (e.g., Ca²⁺ mobilization and phosphatidylinositol hydrolysis). Unlike proteases like trypsin, AC 264613 does not require receptor cleavage for activation, making it a non-peptide small-molecule agonist .
- Key Data :
| Assay/Cell Type | pEC50 Value |
|---|---|
| HEK 293T (wild-type PAR2) | 6.9 |
| KNRK (transfected human PAR2) | 7.0 |
| NIH 3T3 (F240S mutant PAR2) | Constitutive activity observed |
Q. What experimental models are commonly used to study AC 264613's effects in vivo?
Male Sprague-Dawley rats are the primary model for evaluating AC 264613-induced nociception and inflammation. Intrapaw administration (≥30 ng) reliably induces hind paw edema and thermal hyperalgesia, mimicking PAR2-mediated pain pathways .
- Methodological Tip : Use dose-response curves to quantify pronociceptive effects. Include positive controls (e.g., SLIGRL-NH₂) to validate PAR2-specific responses .
Q. How can researchers ensure reproducibility when testing AC 264613 in cell-based assays?
- Standardize cell lines : Use validated PAR2-transfected systems (e.g., KNRK cells) to avoid endogenous receptor interference.
- Control for mutations : Screen for PAR2 polymorphisms (e.g., F240S) that cause constitutive activity, which may skew results .
- Replicate across assays : Combine PI hydrolysis and Ca²⁺ mobilization assays to confirm agonist efficacy .
Advanced Research Questions
Q. How do PAR2 mutations (e.g., F240S) influence AC 264613's pharmacological profile, and how should researchers address this variability?
The F240S mutation in PAR2's ECL2 induces constitutive receptor activation, rendering AC 264613 ineffective in this context. To mitigate variability:
Q. What strategies resolve contradictions in AC 264613's dose-dependent effects across different studies?
Discrepancies may arise from differences in cell types, receptor expression levels, or assay sensitivity.
- Systematic approach :
Meta-analysis : Collate pEC50 values from multiple studies to identify outliers .
Control variables : Standardize agonist exposure time and buffer conditions (e.g., Ca²⁺ concentration).
Validate with orthogonal methods : Confirm functional responses using β-arrestin recruitment assays or ERK phosphorylation .
Q. How can researchers integrate omics data (e.g., transcriptomics) with AC 264613 studies to uncover novel PAR2 signaling pathways?
- Experimental design :
- Treat cells with AC 264613 and perform RNA-seq to identify differentially expressed genes.
- Use pathway enrichment tools (e.g., DAVID, Reactome) to map PAR2-associated networks.
- Validation : Prioritize hits with siRNA knockdown or CRISPR-Cas9 to confirm functional links to PAR2 .
Methodological Frameworks
Q. What frameworks (e.g., FINER, PICO) are suitable for formulating research questions about AC 264613?
- FINER criteria : Ensure questions are Feasible (e.g., accessible to rodent models), Interesting (e.g., PAR2's role in chronic pain), Novel (e.g., unexplored crosstalk with TRPV1), Ethical, and Relevant .
- PICO framework : Define Population (e.g., F240S mutant models), Intervention (AC 264613 dosing), Comparison (wild-type controls), and Outcomes (Ca²⁺ flux magnitude) .
Q. How should researchers design studies to distinguish PAR2-specific effects from off-target interactions?
- Negative controls : Include PAR2 knockout models or competitive antagonists (e.g., GB88).
- Selectivity assays : Test AC 264613 against other GPCRs (e.g., PAR1, PAR4) to confirm specificity .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response data from AC 264613 experiments?
Q. How can researchers leverage "People Also Ask" data to identify understudied aspects of AC 264613?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
